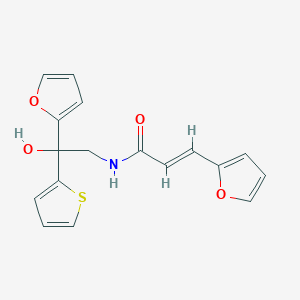

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide

説明

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a structurally complex acrylamide derivative featuring a conjugated (E)-acrylamide backbone, two furan-2-yl substituents, and a thiophen-2-yl group embedded in a hydroxy-substituted ethylamine moiety.

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-16(8-7-13-4-1-9-21-13)18-12-17(20,14-5-2-10-22-14)15-6-3-11-23-15/h1-11,20H,12H2,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNZUUOHTDLDJD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a furan ring, a thiophene moiety, and an acrylamide group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2.50 to 20 µg/mL , indicating broad-spectrum activity against various pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 5.00 | Antibacterial |

| Compound 2 | 10.00 | Antifungal |

| Compound 3 | 15.00 | Antiviral |

Anti-inflammatory Activity

The compound has also demonstrated promising anti-inflammatory effects. In vitro assays indicated that it stabilizes human red blood cell membranes, with stabilization percentages ranging from 86.70% to 99.25% for various derivatives . This suggests a potential mechanism for reducing inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity Assays : The compound exhibited selective cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were notably lower than standard chemotherapeutics.

- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific enzymes involved in DNA replication, such as DNA gyrase B, which is crucial for bacterial and cancer cell proliferation .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Antimicrobial Efficacy : A study highlighted that a similar furan-based compound exhibited potent antibacterial activity against E. coli with an IC50 of 9.80 µM , comparable to ciprofloxacin .

- In Vivo Studies : Animal models treated with related furan derivatives showed reduced tumor growth rates compared to control groups, supporting their potential as anticancer agents .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations

Heterocyclic Diversity :

- The target compound uniquely combines furan and thiophene rings, whereas analogs like 5112 () and 6f () prioritize thiophene or indole systems . Furan-containing analogs () lack the thiophene moiety, highlighting the target’s hybrid heterocyclic architecture .

Hydroxyl Group Impact: The hydroxyl group in the ethylamine side chain distinguishes the target from non-hydroxylated analogs (e.g., ) .

For example:

- : Oxazolone precursors react with amines to form acrylamides.

- : One-pot tandem reactions yield hydroxy-acrylamides via TBHP-mediated oxidation .

Electronic and Steric Effects :

- The electron-rich furan and thiophene rings contrast with electron-withdrawing groups (e.g., nitro in , chloro in ) . This difference may influence reactivity in biological targets or material properties.

Table 2: Physicochemical Properties (Inferred)

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。